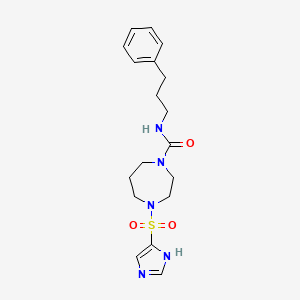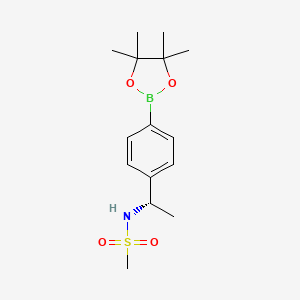
4-fluoro-3-methyl-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide derivatives are an important class of compounds with various applications in medicinal chemistry and material science. These compounds often exhibit significant biological activities, making them valuable for drug development. The introduction of different functional groups into the benzenesulfonamide structure can alter its chemical and physical properties, enabling the customization of molecules for specific purposes.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the sulfonation of benzene or its derivatives followed by the introduction of amine groups. Advanced methods include multi-step synthetic pathways that introduce various substituents, such as fluorine, methyl, and pyran moieties, to achieve the desired structure. For example, Gul et al. (2016) discussed the synthesis of sulfonamide compounds starting from substituted benzaldehydes, highlighting the complexity and versatility of synthetic approaches in creating sulfonamide derivatives with specific functional groups (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can significantly influence the molecule's electronic properties and reactivity. Crystallographic studies, such as those by Borges et al. (2014), provide insight into the conformational differences and molecular arrangements of sulfonamide compounds, revealing the impact of substituents on molecular geometry (Borges et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamide derivatives can participate in various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, depending on the nature of the substituents and the reaction conditions. These reactions can further modify the chemical structure, introducing new functional groups or changing the compound's reactivity.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents. For instance, Jia et al. (2019) synthesized a tetraphenylethylene derivative showing aggregation-induced emission, demonstrating how structural modifications can affect physical properties like fluorescence (Jia et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the benzenesulfonamide derivatives. Studies on the reactivity and inhibitory activities of these compounds, as reported by Gul et al. (2016), can provide insights into their potential applications in medicinal chemistry (Gul et al., 2016).
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Benzenesulfonamide derivatives have been synthesized and evaluated for their bioactivity, particularly focusing on cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase enzymes. These compounds demonstrate potential in anti-tumor activity studies due to their interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).
Fluorometric Sensing Applications
A novel pyrazoline-based derivative was explored for metal ion selectivity using fluorometric detection. This study showcases the application of sulfonamide derivatives in developing selective "turn-off" sensors for metal ions, notably Hg2+, demonstrating the compound's potential in environmental monitoring and analysis (Bozkurt & Gul, 2018).
Antidiabetic Agent Development
Fluorinated pyrazoles and benzenesulfonamides have been prepared as hypoglycemic agents, indicating the role of sulfonamide derivatives in the development of new antidiabetic drugs. These compounds have shown significant antidiabetic activity, suggesting their potential as leads for future drug discovery (Faidallah et al., 2016).
Anticancer Drug Candidates
Research on new sulfonamide derivatives has identified compounds with notable cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This demonstrates the potential of these compounds in developing new anticancer drug candidates, highlighting the importance of sulfonamide derivatives in medicinal chemistry (Gul et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-12-11-14(4-5-15(12)18)24(20,21)19-17(16-3-2-10-23-16)13-6-8-22-9-7-13/h2-5,10-11,13,17,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSWKKTGUJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)